4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride typically involves the reaction of 4-aminopiperidine with benzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and interactions due to its structural properties.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs and therapeutic agents.
Industry: The compound is employed in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Aminopiperidine-1-carbonyl)benzonitrile hydrochloride can be compared with other similar compounds such as:
4-(4-Aminopiperidine-1-carbonyl)benzonitrile: This compound lacks the hydrochloride group but shares similar structural features.
4-(4-Aminopiperidine-1-carbonyl)benzamide: This compound has an amide group instead of a nitrile group, leading to different chemical properties.
4-(4-Aminopiperidine-1-carbonyl)benzoic acid: This compound contains a carboxylic acid group, which affects its reactivity and applications.
Each of these compounds has unique properties and applications, making this compound distinct in its utility and effectiveness.
Properties
IUPAC Name |
4-(4-aminopiperidine-1-carbonyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c14-9-10-1-3-11(4-2-10)13(17)16-7-5-12(15)6-8-16;/h1-4,12H,5-8,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMBKHREBPBBKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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